5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid
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Overview
Description
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid is a chemical compound known for its use in the preparation of radiocontrast agents . This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic number and density, making it suitable for imaging applications.
Preparation Methods
The synthesis of 5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to achieve the iodination . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving radiocontrast agents to visualize biological structures.
Medicine: Integral in the development of imaging agents for diagnostic purposes.
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of this compound, particularly in its role as a radiocontrast agent, involves its high atomic number iodine atoms. These atoms absorb X-rays effectively, enhancing the contrast of images in radiographic procedures. The molecular targets and pathways involved include the interaction with biological tissues, where the compound accumulates and provides a clear contrast in imaging .
Comparison with Similar Compounds
- Iohexol
- Iodixanol
- Iopamidol
Properties
IUPAC Name |
5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXCOHIWKJOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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